

Application Notes and Protocols for the Purification of Recombinant Protein 4.1N

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These application notes provide detailed methodologies for the purification of recombinant protein 4.1N, a crucial scaffolding protein involved in various cellular processes. The following protocols cover common expression and purification strategies, including affinity, ion exchange, and size exclusion chromatography.

Data Presentation

While specific quantitative data for the purification of recombinant protein 4.1N is not extensively reported in the literature, the following table provides an example of expected yields and purity at different stages of purification based on typical multi-step protein purification workflows. Actual results may vary depending on the expression system, construct design, and specific laboratory conditions.

Purification Step	Total Protein (mg)	Protein 4.1N (mg)	Specific Activity (Units/mg)	Yield (%)	Purity (%)
Crude Lysate	500	25	10	100	5
Affinity Chromatography	30	20	150	80	>85
Ion Exchange Chromatography	8	7	200	28	>95
Size Exclusion Chromatography	5	4.5	210	18	>99

Note: The values presented in this table are illustrative and intended to provide a general benchmark. Researchers should perform their own quantification and activity assays to determine the specific outcomes of their purification process.

Experimental Protocols

Expression of Recombinant Protein 4.1N

Recombinant protein 4.1N is commonly expressed in *E. coli* as a fusion protein with an affinity tag, such as a polyhistidine (His-tag) or Glutathione-S-Transferase (GST) tag, to facilitate purification.

Protocol for Protein Expression:

- Transformation: Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for the tagged protein 4.1N.
- Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For improved solubility, the culture temperature can be reduced to 16-25°C for overnight induction.
- Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of His-tagged Protein 4.1N by Immobilized Metal Affinity Chromatography (IMAC)

Materials:

- Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Ni-NTA Agarose Resin
- Protease Inhibitor Cocktail

Protocol:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice or by using a French press.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged protein 4.1N.
- Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA agarose resin and incubate for 1-2 hours at 4°C with gentle agitation.
- Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

- Elution: Elute the His-tagged protein 4.1N with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Purification of GST-tagged Protein 4.1N by Glutathione Affinity Chromatography

Materials:

- Lysis Buffer: Phosphate-Buffered Saline (PBS), 1% Triton X-100, 1 mM DTT.
- Wash Buffer: PBS.
- Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.
- Glutathione-Sepharose Resin
- Protease Inhibitor Cocktail

Protocol:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer with a protease inhibitor cocktail and lyse the cells as described for the His-tag purification.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C and collect the supernatant.
- Binding: Add the clarified lysate to pre-equilibrated Glutathione-Sepharose resin and incubate for 1-2 hours at 4°C with gentle mixing.
- Washing: Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer.
- Elution: Elute the GST-tagged protein 4.1N with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Ion Exchange Chromatography (IEX)

Ion exchange chromatography separates proteins based on their net surface charge. This step is often used after affinity chromatography to further purify the protein. The choice of an anion

or cation exchanger depends on the isoelectric point (pI) of protein 4.1N and the desired buffer pH.

General Protocol:

- Buffer Exchange: Exchange the buffer of the partially purified protein 4.1N into a low-salt IEX loading buffer. This can be done by dialysis or using a desalting column.
- Column Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with the loading buffer.
- Sample Loading: Load the protein sample onto the column.
- Washing: Wash the column with several column volumes of the loading buffer to remove unbound proteins.
- Elution: Elute the bound protein 4.1N using a linear salt gradient (e.g., 0-1 M NaCl) or a step gradient. Collect fractions and analyze by SDS-PAGE.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates proteins based on their size and is often the final polishing step in a purification workflow.

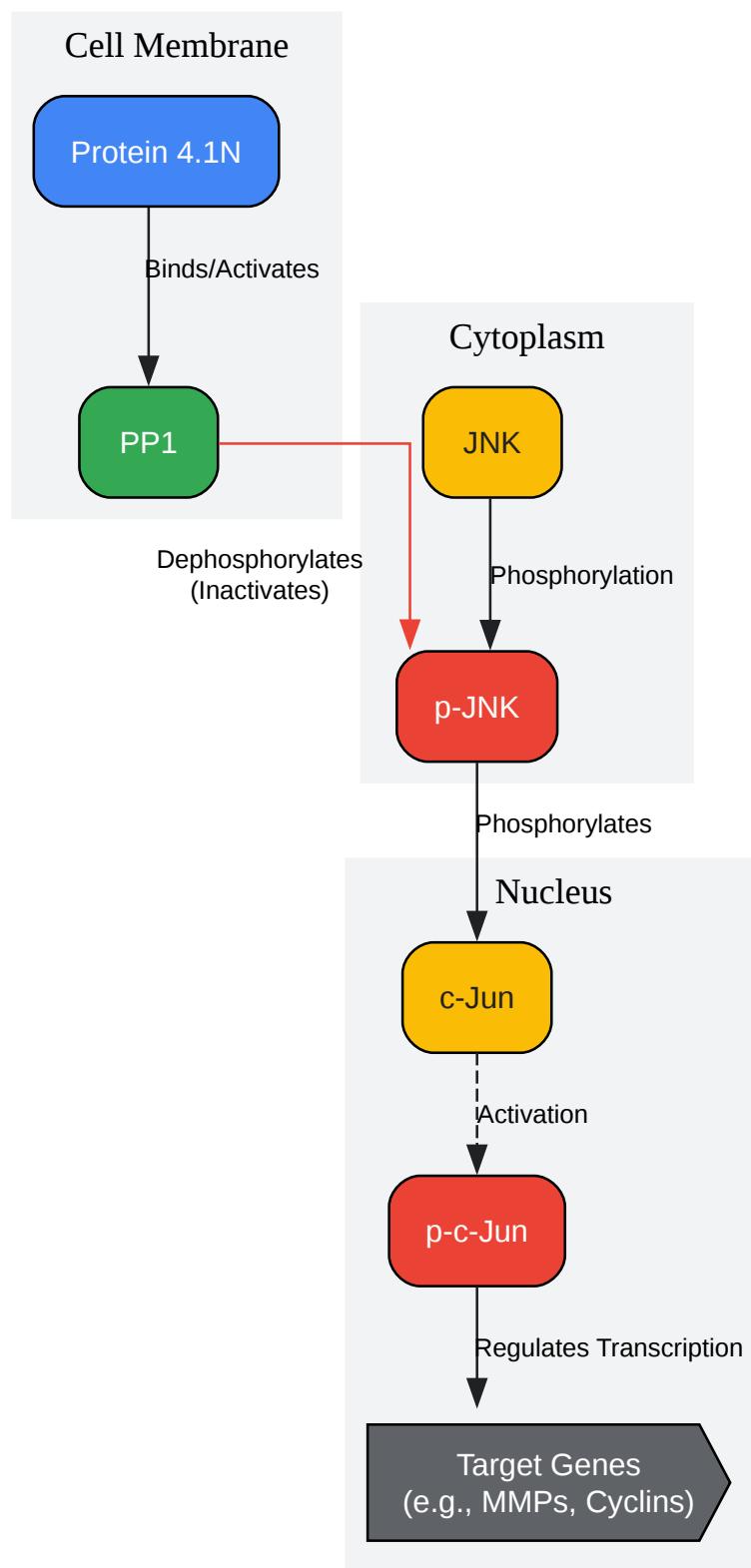
General Protocol:

- Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or Sephadex S-300) with a suitable buffer (e.g., PBS or HEPES-buffered saline).
- Sample Loading: Load a concentrated sample of the purified protein 4.1N onto the column. The sample volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.
- Elution: Elute the protein with the equilibration buffer at a constant flow rate. Larger molecules will elute first.
- Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the fractions containing pure protein 4.1N.

Visualizations

Protein 4.1N Signaling Pathway

Protein 4.1N has been identified as a tumor suppressor that can regulate the JNK-c-Jun signaling pathway through its interaction with Protein Phosphatase 1 (PP1).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

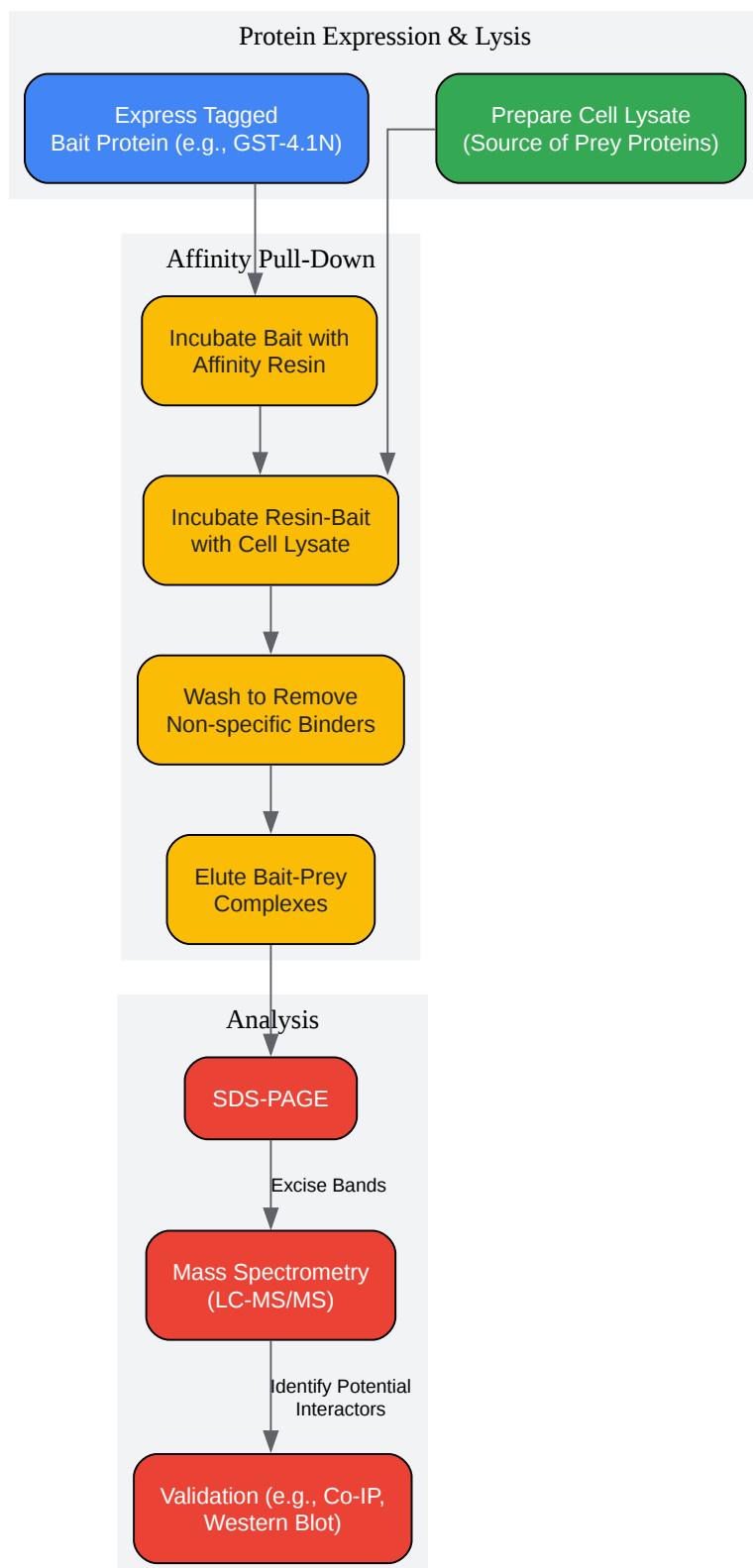


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Protein 4.1N mediated regulation of the JNK/c-Jun pathway.

Experimental Workflow for Protein-Protein Interaction Screening

The following workflow illustrates a common approach to identify interaction partners of a protein of interest, such as protein 4.1N.



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Workflow for identifying protein 4.1N interaction partners.

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